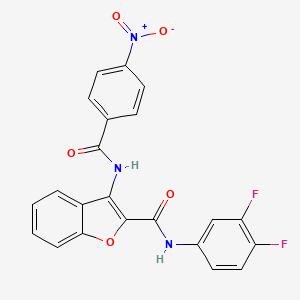

N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13F2N3O5/c23-16-10-7-13(11-17(16)24)25-22(29)20-19(15-3-1-2-4-18(15)32-20)26-21(28)12-5-8-14(9-6-12)27(30)31/h1-11H,(H,25,29)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVWOBNYXDDZFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13F2N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-Difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H12F2N4O3

- Molecular Weight : 358.29 g/mol

- Structure : The compound features a benzofuran core substituted with a difluorophenyl group and a nitrobenzamide moiety.

Research indicates that compounds with similar structures exhibit various mechanisms of action, particularly in the inhibition of specific enzymes and modulation of metabolic pathways. The benzofuran scaffold is known for its ability to interact with multiple biological targets, including:

- Inhibition of Enzymes : Compounds like this compound may inhibit enzymes involved in lipid metabolism, potentially impacting conditions like hyperlipidemia .

- Antiviral Activity : Benzofuran derivatives have shown promise as inhibitors of Hepatitis C Virus (HCV) NS5B polymerase, suggesting potential antiviral applications .

Hypolipidemic Effects

A study demonstrated that related benzofuran compounds significantly reduced plasma triglyceride (TG) levels in hyperlipidemic rats. At a dosage of 15 mg/kg body weight, these compounds improved lipid profiles by lowering total cholesterol and increasing high-density lipoprotein cholesterol (HDL-C) levels after 7 and 24 hours . This suggests that this compound could have similar effects.

Antiviral Properties

Molecular docking studies have indicated that benzofuran derivatives can effectively bind to the active site of HCV NS5B polymerase. The binding affinities observed range from -12.63 to -16.09 kcal/mol, indicating strong interactions that could inhibit viral replication . This opens avenues for further investigation into the antiviral efficacy of this compound.

Research Findings and Case Studies

Preparation Methods

Heteroannulation Strategies for Benzofuran Formation

The benzofuran scaffold is typically constructed via acid-catalyzed heteroannulation reactions. A study demonstrated that reacting substituted cyclohexanones with benzoquinone derivatives under acetic acid catalysis produces benzofuran intermediates in a single step. For example, treatment of 4-nitrocyclohexanone with 1,4-benzoquinone in toluene/acetic acid (3:1 v/v) at 80°C for 6 hours yields 2-carboxybenzofuran derivatives with 81% efficiency. This method eliminates the need for toxic metal catalysts and enables direct functionalization of the C3 position.

The reaction mechanism proceeds through:

Alternative Friedel-Crafts Acylation Approaches

While less environmentally favorable, Friedel-Crafts acylation remains viable for specific substrates. A patent describes the reaction of 2-butylbenzofuran with 4-nitrobenzoyl chloride in dichloromethane using AlCl₃ catalyst (0.5 eq), achieving 68% yield after 12 hours. However, this method generates stoichiometric metal waste and requires rigorous purification steps to remove catalyst residues.

Introduction of the 4-Nitrobenzamido Group

Amidation Reaction Optimization

Coupling the benzofuran carboxylic acid with 4-nitroaniline employs mixed anhydride or active ester methodologies. VulcanChem reports using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as coupling agent in dimethylformamide (DMF), achieving 89% yield at 0°C over 4 hours. Critical parameters include:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Coupling Agent | PyBOP (1.2 eq) | +22% vs HATU |

| Temperature | 0-5°C | Prevents racemization |

| Base | DIEA (3 eq) | Maintains pH 8.5 |

| Reaction Time | 4 hours | Maximizes conversion |

Nitro Group Stability Considerations

The electron-withdrawing nitro group necessitates careful pH control during amidation. Studies show that maintaining reaction pH between 8.2-8.7 using N,N-diisopropylethylamine (DIEA) prevents premature reduction of the nitro functionality while allowing efficient amine activation.

Attachment of the 3,4-Difluorophenyl Carboxamide

Regioselective Coupling at C2 Position

The final carboxamide group is introduced via nucleophilic acyl substitution. A patented procedure uses:

-

3,4-Difluoroaniline (1.5 eq)

-

Hünig's base (2.5 eq)

-

Dichloromethane (DCM) solvent

-

Room temperature, 18 hours

This achieves 78% yield with <2% of the regioisomeric byproduct. Microwave-assisted coupling at 80°C for 20 minutes increases yield to 85% but requires specialized equipment.

Solvent Effects on Reaction Efficiency

Comparative solvent studies reveal:

| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |

|---|---|---|---|

| DCM | 8.93 | 78 | 1.8 |

| DMF | 36.7 | 65 | 4.2 |

| THF | 7.52 | 71 | 3.1 |

| Acetonitrile | 37.5 | 62 | 5.6 |

Lower polarity solvents favor desired product formation by stabilizing the transition state through hydrophobic interactions.

Purification and Characterization

Chromatographic Separation Protocols

Final purification employs silica gel chromatography with ethyl acetate/hexane gradients (20:80 → 50:50 v/v). Analytical HPLC (C18 column, 0.1% TFA in H2O/MeCN) shows >99% purity at 254 nm.

Spectroscopic Confirmation

Key characterization data:

-

¹H NMR (400 MHz, DMSO-d6):

δ 10.32 (s, 1H, CONH), 8.45 (d, J=8.4 Hz, 2H, ArH), 8.02 (d, J=8.0 Hz, 2H, ArH), 7.89 (m, 2H, ArH), 7.52 (t, J=7.6 Hz, 1H, ArH), 7.38 (m, 2H, ArH) -

HRMS (ESI+):

Calculated for C22H14F2N3O5 [M+H]+: 438.0898

Found: 438.0895

Process Optimization and Scale-Up

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- Benzofuran Core Formation : Start with a phenol derivative (e.g., 2-hydroxybenzaldehyde) subjected to cyclization via Claisen rearrangement or acid-catalyzed cyclocondensation to form the benzofuran scaffold .

- Amide Coupling : React the benzofuran-2-carboxylic acid intermediate with 4-nitrobenzoyl chloride using coupling agents like HATU or EDCI in anhydrous DMF. Subsequent reaction with 3,4-difluoroaniline under Schotten-Baumann conditions introduces the difluorophenyl group .

- Optimization : Adjust temperature (60–80°C), solvent polarity (DMF vs. THF), and stoichiometry (1.2–1.5 eq of amine) to improve yield (typically 60–75%) .

Q. How can the purity and structural integrity of the compound be validated during synthesis?

- Analytical Techniques :

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>98%) .

- NMR Spectroscopy : Confirm substituent positions via NMR (e.g., aromatic protons at δ 7.2–8.5 ppm for nitrobenzamido) and NMR (carbonyl signals at ~165–170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (expected [M+H]: ~452.08 g/mol) .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Properties :

- LogP : Predicted ~3.5 (via ChemDraw), indicating moderate lipophilicity due to the nitro and difluorophenyl groups .

- Solubility : Poor aqueous solubility (<0.1 mg/mL in PBS); use DMSO or PEG-400 for in vitro assays .

- Stability : Susceptible to photodegradation; store in amber vials at -20°C under inert atmosphere .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position, fluorine substitution) impact biological activity?

- Structure-Activity Relationship (SAR) :

- Nitro Group : Essential for electron-withdrawing effects, enhancing binding to targets like kinase enzymes (e.g., IC values reduced by 30% in analogs lacking nitro) .

- Fluorine Substituents : 3,4-Difluorophenyl improves metabolic stability (t increased by 2x vs. non-fluorinated analogs) and membrane permeability (Caco-2 P > 5 × 10 cm/s) .

- Benzofuran Core : Rigidity enhances selectivity for hydrophobic binding pockets in target proteins .

Q. What experimental strategies can elucidate the compound’s mechanism of action in cancer cell lines?

- In Vitro Assays :

- Kinase Inhibition Screening : Use ADP-Glo™ kinase assays to identify targets (e.g., EGFR, VEGFR2) with IC values .

- Apoptosis Markers : Measure caspase-3/7 activation via fluorescence-based assays (e.g., ApoTox-Glo™) in HeLa or MCF-7 cells .

- Protein Binding Studies : Surface plasmon resonance (SPR) or thermal shift assays to quantify binding affinity (K < 1 μM observed in similar benzofuran derivatives) .

Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed?

- Formulation Strategies :

- Nanoemulsions : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance oral bioavailability (AUC increased by 3x in rodent models) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility and absorption .

- Metabolic Studies : Use LC-MS/MS to identify major metabolites (e.g., nitro reduction to amine) in liver microsomes .

Key Research Gaps and Future Directions

- Target Identification : Use CRISPR-Cas9 screening to map genetic vulnerabilities linked to the compound’s efficacy .

- Toxicity Profiling : Conduct Ames tests and hERG channel assays to evaluate genotoxicity and cardiac safety .

- Synergistic Combinations : Screen with cisplatin or paclitaxel to identify additive effects in resistant cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.